Lipophilicity Modulation: 16-Fold Higher Calculated LogP Over the Unsubstituted Core
The N1-isobutyl group provides a decisive advantage in tuning molecular lipophilicity to within optimal drug-like space (LogP 1–3). The target compound exhibits a calculated XLogP3 of 0.5, as reported in PubChem [1]. In contrast, the unsubstituted core scaffold, (1H-imidazo[1,2-b]pyrazol-7-yl)methanol (CAS 1934862-65-3), is significantly more polar, with a calculated XLogP3 of -1.5 [2]. This difference is quantified by the dramatic 100-fold increase in the calculated octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | (1H-imidazo[1,2-b]pyrazol-7-yl)methanol: XLogP3 = -1.5 |
| Quantified Difference | Δ LogP = 2.0 (approx. 100-fold higher partition coefficient for the target) |
| Conditions | Computed by XLogP3 algorithm, as aggregated on PubChem (2025 release). |
Why This Matters
An XLogP of 0.5 positions the compound closer to the optimal range for oral bioavailability and membrane permeability, while the comparator's value suggests poor membrane partitioning; this directly impacts the selection of a starting scaffold for cell-based assay development.
- [1] PubChem. (2025). Compound Summary for CID 121215109, (1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol. National Center for Biotechnology Information. View Source
- [2] PubChem. (2025). Compound Summary for CID 58375446, (1H-imidazo[1,2-b]pyrazol-7-yl)methanol. National Center for Biotechnology Information. View Source
